3,5-Difluoro-4-methoxythiophenol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1208078-01-6 |
|---|---|
Molecular Formula |
C7H6F2OS |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
3,5-difluoro-4-methoxybenzenethiol |
InChI |
InChI=1S/C7H6F2OS/c1-10-7-5(8)2-4(11)3-6(7)9/h2-3,11H,1H3 |
InChI Key |
BKKFXQYKOYCSKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)S)F |
Origin of Product |
United States |
Intramolecular Dynamics and Conformational Analysis in 3,5 Difluoro 4 Methoxythiophenol Systems
Investigation of Internal Rotational Barriers about the Aryl C-S Bond
The rotation about the C-S bond in thiophenol and its derivatives is subject to a twofold potential barrier (V₂), which is influenced by the nature and position of substituents on the aromatic ring. For a series of 3,5-disubstituted thiophenols, the internal rotational barriers have been determined in solution using long-range spin-spin coupling constants. researchgate.net These studies reveal a clear trend in how different substituents affect the energy required for the thiol group to rotate relative to the benzene (B151609) ring.
In the case of 3,5-difluorothiophenol, a closely related compound to our subject, the twofold internal barrier to rotation about the C-S bond has been determined to be 6.45 ± 0.65 kJ/mol. researchgate.net This value is part of a series of measurements for 3,5-diX-thiophenols, where X represents different substituents. researchgate.net The presence of the two fluorine atoms at the meta positions significantly increases the rotational barrier compared to unsubstituted thiophenol (X=H), which has a barrier of 3.4 kJ/mol. researchgate.net
| Substituent (X) | Rotational Barrier (kJ/mol) |
|---|---|
| H | 3.4 ± 0.34 |
| CH₃ | 4.85 ± 0.49 |
| OCH₃ | 5.3 ± 0.53 |
| F | 6.45 ± 0.65 |
| Cl | 7.25 ± 0.73 |
Influence of Fluorine and Methoxy (B1213986) Substituents on Conformational Preferences
The conformational preferences of substituted thiophenols are dictated by a delicate balance of electronic and steric interactions. The fluorine and methoxy substituents in 3,5-Difluoro-4-methoxythiophenol have opposing electronic effects that influence the stability of different rotational conformers.
Fluorine is a strongly electronegative atom, and its presence on the benzene ring has a significant electron-withdrawing inductive effect. researchgate.net This effect can influence the electron density of the aromatic ring and the C-S bond, thereby affecting the rotational barrier. Studies on fluorinated molecules have shown that fluorine substitution can lead to more planar conformations and impact molecular packing. researchgate.net In the context of 3,5-difluorothiophenol, the two fluorine atoms increase the barrier to rotation, suggesting a stabilization of the planar conformer where the S-H bond is either coplanar or perpendicular to the benzene ring, depending on the dominant interactions. researchgate.net
Conversely, the methoxy group is generally considered an electron-donating group through resonance, which can increase the electron density in the aromatic ring. In 4-methoxythiophenol, the negative rotational barrier of -1.9 kJ/mol indicates a preference for a specific conformation, likely where the thiol group aligns to maximize favorable electronic interactions with the methoxy-substituted ring. researchgate.net
In this compound, the conformational preference will be a result of the cumulative effects of these substituents. The strong electron-withdrawing nature of the two fluorine atoms at the meta positions will likely increase the rotational barrier, while the electron-donating methoxy group at the para position will modulate this effect and favor a particular orientation of the thiol group. The interplay between the inductive withdrawal of the fluorine atoms and the resonance donation of the methoxy group creates a complex potential energy surface for the rotation of the thiol group.
Theoretical Frameworks for Conformational Analysis
To rationalize the experimentally observed rotational barriers and conformational preferences, theoretical models are employed. These frameworks provide insights into the electronic origins of the rotational barriers in molecules like this compound.
Perturbation Molecular Orbital (PMO) theory offers a qualitative understanding of the interactions that govern conformational stability. geocities.ws According to PMO theory, the stability of a particular conformation is influenced by the interactions between the molecular orbitals of the substituent and the aromatic ring. The rotational barrier arises from changes in these orbital interactions as the thiol group rotates.
In the case of substituted thiophenols, the barrier to rotation is related to the degree of π-electron delocalization between the sulfur lone pairs and the aromatic π-system. Substituents that alter the energy of the ring's π-orbitals or the sulfur's lone pair orbitals will consequently affect the rotational barrier. The observed trends in the rotational barriers of 3,5-disubstituted thiophenols are in rough agreement with arguments based on PMO theory. researchgate.net For instance, the increasing barrier with more electronegative substituents like fluorine can be rationalized by considering the stabilization of the highest occupied molecular orbital (HOMO) of the benzene ring, which affects its interaction with the sulfur orbitals during rotation.
For a more quantitative assessment, molecular orbital (MO) calculations are utilized to compute the rotational energy profiles. These calculations can determine the energies of different conformers and the transition states that separate them, thus providing a theoretical value for the rotational barrier.
Reactivity and Mechanistic Studies of 3,5 Difluoro 4 Methoxythiophenol
Nucleophilic Character of the Thiol Moiety
The thiol group of 3,5-Difluoro-4-methoxythiophenol exhibits significant nucleophilic character, enabling it to participate in a variety of substitution and functionalization reactions.
Reactivity in Partial Nucleophilic Substitution of Fluorographene
Fluorographene, a two-dimensional material, can be chemically modified through nucleophilic substitution of its fluorine atoms. nih.gov Thiophenols, including derivatives like methoxythiophenol, have been successfully employed for the partial nucleophilic substitution of fluorographene. nih.gov This process results in graphene derivatives where the attached thiophenol moieties act as electron donors. nih.gov The resulting structures consist of these donor groups, sp² carbon domains that serve as π-bridges, and the remaining fluorine atoms which act as acceptors. nih.gov This modification strategy allows for the tuning of the electronic and optical properties of graphene, leading to materials with potential applications in areas like nonlinear optics. nih.gov
Regioselective Functionalization of Fluorinated Boron-Dipyrromethene (BODIPY) Dyes
Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules with broad applications. ccspublishing.org.cnnih.gov The functionalization of the BODIPY core is a key strategy for tuning their photophysical properties. ccspublishing.org.cnmdpi.com this compound has been utilized as a nucleophile in the regioselective functionalization of fluorinated BODIPY derivatives.
In studies involving tetrafluorobenzo-[α]-fused BOPYPY dyes, 4-methoxythiophenol demonstrated interesting regioselectivity. acs.org For instance, in the reaction with a specific tetrafluorobenzo-[α]-fused BOPYPY, the substitution of the fluorine at the F⁴ position was observed, yielding a single product in high yield. acs.org This regioselectivity is attributed to stabilizing π-π stacking interactions between the 4-methoxythiophenol molecules, which positions the nucleophile in close proximity to the F⁴ atom. acs.org This contrasts with what might be expected based purely on electronic factors, which would favor substitution at the F² position. acs.org The ability to achieve such regioselective substitutions is crucial for the rational design of novel fluorophores with tailored properties.
| Reactant | Nucleophile | Product | Yield | Reference |
| Tetrafluorobenzo-[α]-fused BOPYPY 4b | 4-methoxythiophenol | BOPYPY 6 (F⁴ substituted) | 97% | acs.org |
| Tetrafluorobenzo-[α]-fused BOPYPY 2 | 4-methoxythiophenol (3 equiv) | BOPYPY 6 (F⁴ substituted) | Slightly lower | acs.org |
| BOPYPY 4d | 4-methoxythiophenol | BOPYPY 5a | 72% | acs.org |
| BOPYPY 4e | 4-methoxythiophenol | BOPYPY 5b | 92% | acs.org |
| BOPYPY 4g | 4-methoxythiophenol | BOPYPY 5c | 84% | acs.org |
Role in Catalytic Transformations
The electronic properties of this compound also allow it to play a significant role in catalytic processes, particularly in the realm of photoredox catalysis.
Organophotocatalytic Applications in C-F Bond Activation
The activation of carbon-fluorine (C-F) bonds is a challenging yet important transformation in organic synthesis due to the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. rsc.org Thiophenol derivatives have emerged as effective organophotocatalysts for single C-F bond cleavage under photochemical conditions. nih.gov Specifically, 4-methoxybenzenethiol (B147237) can function as both a highly reducing electron-donating redox catalyst and a hydrogen atom transfer (HAT) catalyst to facilitate the C-F bond activation of trifluoromethyl substrates under visible light irradiation. nih.govacs.org The choice of the thiophenol is critical, as aliphatic thiols and those with electron-withdrawing groups are less effective. nih.gov This methodology has been applied to the conversion of N-arylmethacrylamides into valuable difluorinated oxindoles through a selective C-F bond activation followed by a cascade reaction. nih.govacs.org
Mechanistic Pathways Involving Thiolate Excited States in Photoredox Catalysis
The mechanism of these photoredox catalytic reactions involves the formation of a thiolate excited state. rsc.orgnih.gov Under basic conditions or upon photoexcitation, the thiophenol forms a thiolate anion. nih.gov This photoexcited aryl thiolate is a potent reductant capable of reducing the C-F bond in a substrate, such as a trifluoromethyl group, to generate a radical anion. nih.govacs.org This is followed by a spin-center shift (SCS) process, which ultimately leads to the formation of a gem-difluoro radical intermediate. nih.govacs.org This radical can then participate in further reactions, such as cyclization, to form the final product. nih.gov The thiyl radical generated from the thiophenol can also participate in a hydrogen atom transfer (HAT) process to complete the catalytic cycle. nih.gov
Thiol-Disulfide Exchange Reactions and Their Dynamic Covalent Chemistry
Thiol-disulfide exchange is a fundamental and dynamic covalent reaction with significant implications in various fields, including dynamic combinatorial chemistry and biology. nih.govnih.gov This reversible reaction involves the interaction of a thiol with a disulfide bond, leading to the formation of a new thiol and a new disulfide. While specific studies focusing solely on this compound in this context are not detailed in the provided search results, the general principles of thiol-disulfide exchange are well-established and would apply to this compound.
The rate of thiol-disulfide exchange is influenced by factors such as the pKa of the thiol and the stability of the disulfide bond. nih.gov These reactions are crucial in biological systems for maintaining redox homeostasis and are catalyzed by enzymes. nih.gov In synthetic systems, thiol-disulfide exchange is a key reaction in dynamic combinatorial chemistry, allowing for the generation of libraries of compounds that can adapt to a particular target. nih.gov The thia-Michael addition, another dynamic covalent reaction involving thiols, also offers a pathway for the reversible formation of C-S bonds. nih.gov Given its reactive thiol group, this compound would be expected to participate in these dynamic exchange processes, enabling its incorporation into dynamic chemical systems.
Chemical Stability and Degradation Pathways
The chemical stability of an aromatic thiol such as this compound is influenced by the integrity of its carbon-sulfur (C-S) bond and the stability of the thiolate anion under various pH conditions.
Behavior Under Acidic and Basic Conditions Affecting C-S Bond Integrity
The C-S bond in thiophenols is generally stable under a range of acidic and basic conditions. However, extreme pH can influence its reactivity.
In acidic conditions , the thiol group (-SH) would be protonated to a lesser extent than in neutral or basic solutions. The C-S bond itself is typically resistant to cleavage under acidic conditions unless harsh oxidizing agents are present. The electron-withdrawing nature of the fluorine atoms on the aromatic ring would likely increase the acidity of the thiol proton, making the corresponding thiolate a weaker base.
In basic conditions , the thiol proton is readily abstracted to form a thiolate anion (ArS⁻). This thiolate is generally stable, but its formation can precede other reactions. For instance, in the presence of strong bases and certain reaction partners, the C-S bond could potentially undergo cleavage, although this is not a typical degradation pathway under standard basic conditions. The stability of the thiolate is influenced by the electronic effects of the substituents on the aromatic ring. The two fluorine atoms would act to stabilize the negative charge on the sulfur atom through their inductive electron-withdrawing effects.
Formation and Reactivity of Thiyl Radical Intermediates
Thiyl radicals (ArS•) are key intermediates in the chemistry of thiols. princeton.eduiupac.org They can be generated from thiophenols through several mechanisms. princeton.edu
Formation:
Oxidation: One-electron oxidation of the corresponding thiolate anion is a common method for generating thiyl radicals. princeton.edu
Homolytic Cleavage: Homolysis of the S-H bond can be induced by heat or photolysis, although this often requires an initiator. princeton.edu
Hydrogen Abstraction: Reaction with other radical species can lead to the abstraction of the hydrogen atom from the thiol group, forming a thiyl radical. princeton.edu
Reactivity: Once formed, the 3,5-Difluoro-4-methoxythiophenyl radical would be expected to participate in a variety of reactions characteristic of thiyl radicals:
Dimerization: Two thiyl radicals can combine to form a disulfide (Ar-S-S-Ar).
Addition Reactions: Thiyl radicals can add to unsaturated systems such as alkenes and alkynes. nih.gov
Hydrogen Abstraction: They can abstract hydrogen atoms from other molecules to reform the parent thiol. The bond dissociation energy of the S-H bond is a key factor in these reactions. iupac.org
Reactions with Oxygen: In the presence of molecular oxygen, thiyl radicals can form thiylperoxyl radicals (ArSOO•), which can lead to further oxidation products. nih.gov
The reactivity of the 3,5-Difluoro-4-methoxythiophenyl radical would be influenced by the electronic properties of the substituted aromatic ring. The electron-withdrawing fluorine atoms would likely render the radical more electrophilic compared to an unsubstituted phenylthiyl radical.
Computational and Quantum Chemical Investigations of 3,5 Difluoro 4 Methoxythiophenol
Electronic Structure Elucidation and Bonding Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding of organic molecules. rsc.org By calculating the electron density, DFT methods can determine the ground-state properties of 3,5-Difluoro-4-methoxythiophenol, offering a detailed picture of its molecular orbitals and the nature of its chemical bonds.
Theoretical calculations for similar thiophene (B33073) derivatives are often performed using functionals like B3LYP with a suitable basis set, such as 6-31G(d) or higher. researchgate.net These calculations yield optimized molecular geometries and key electronic parameters. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's reactivity, stability, and electronic absorption properties. ambeed.com
For this compound, the presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy (B1213986) group on the phenyl ring, along with the thiol group, creates a complex electronic environment. DFT calculations can precisely quantify the electron distribution, revealing the inductive and resonance effects of these substituents. The analysis of atomic charges and bond orders provides a quantitative measure of the polarity of the C-F, C-O, and S-H bonds and the aromaticity of the phenyl ring.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Parameter | Illustrative Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Dipole Moment | 2.1 | Debye |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 1.8 | eV |
Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic thiols. They are intended to represent the type of data generated from such studies.
Prediction of Spectroscopic Signatures and Molecular Properties through Quantum Chemical Methods
Quantum chemical methods are instrumental in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. Time-dependent DFT (TD-DFT) is a common approach used to calculate electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. ambeed.com These calculations can help to understand the nature of electronic transitions, for instance, whether they are localized on the aromatic ring or involve charge transfer between the substituents and the thiophenol moiety.
Vibrational spectroscopy is another area where quantum chemical calculations are highly valuable. By computing the harmonic frequencies, it is possible to predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule, such as the characteristic S-H stretching frequency.
Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR spectra are invaluable for confirming the molecular structure.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties or biological activities.
For a series of thiophenol derivatives, QSPR models can be developed to predict properties such as reactivity in specific chemical reactions or selectivity towards a biological target. researchgate.net The development of such models involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature.
Quantum chemical descriptors derived from DFT calculations, such as HOMO and LUMO energies, dipole moment, and atomic charges, are often crucial for building accurate QSPR models for reactivity. For instance, the nucleophilicity of the sulfur atom in thiophenol derivatives could be correlated with descriptors like the HOMO energy and the calculated charge on the sulfur atom.
While no specific QSPR studies on this compound have been reported, studies on related compounds with difluoro(methoxy)methyl groups have quantified the electronic effects of similar substituents. For example, the Hammett constants (σI and σR) for the difluoro(methoxy)methyl group have been determined to be 0.22 and 0.07, respectively, indicating it is a moderate electron acceptor. nbuv.gov.uaresearchgate.net This highlights the electron-withdrawing nature of such fluorinated methoxy groups.
QSPR models can be designed to separate and quantify these steric and electronic contributions. By using appropriate descriptors, it is possible to build regression models that reveal how the size and electronic nature of the substituents influence a particular property of interest. For example, steric descriptors like molar volume or surface area can be used alongside electronic descriptors like Hammett parameters or calculated atomic charges to model the binding affinity of thiophenol derivatives to a receptor.
Advanced Applications of 3,5 Difluoro 4 Methoxythiophenol in Material Science and Synthetic Chemistry
Surface Modification and Self-Assembled Monolayers
The ability of thiols to form strong, ordered self-assembled monolayers (SAMs) on the surfaces of noble metals is a cornerstone of nanotechnology and surface science. 3,5-Difluoro-4-methoxythiophenol is particularly well-suited for these applications, offering a combination of strong surface binding and tailored electronic characteristics.
Capping Agent for Semiconductor Quantum Dots (e.g., CdS)
Semiconductor quantum dots (QDs) are nanocrystals whose optical and electronic properties are highly dependent on their size and surface chemistry. Capping agents are crucial for passivating the QD surface, preventing aggregation, and modifying their electronic behavior. Thiols are highly effective capping agents due to the strong coordination between sulfur and the metal atoms (e.g., Cadmium) on the QD surface.
Aromatic thiols, such as this compound, can significantly influence the properties of QDs like Cadmium Sulfide (CdS). frontiersin.org The binding of the thiol to the QD surface introduces new electronic states at the interface. Theoretical studies on similar aromatic thiol-capped QDs show that the capping ligands can stabilize the Lowest Unoccupied Molecular Orbital (LUMO) and alter the Highest Occupied Molecular Orbital (HOMO), effectively reducing the bandgap. frontiersin.org This modification results in a red-shift of the absorption and emission spectra, allowing for the tuning of the QD's color. frontiersin.org
The fluorine and methoxy (B1213986) substituents on this compound play a critical role. The strong electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group create a substantial molecular dipole. When these molecules cap a QD, the resulting dipole layer can alter the exciton (B1674681) dynamics and photoluminescence quantum yield. vanderbilt.edu Specifically, fluorinated ligands have been explored to enhance the surface activity and cellular uptake of QDs for bioimaging applications. researchgate.net
Table 1: Predicted Effects of this compound as a Capping Agent for CdS Quantum Dots
| Property | Influence of Thiol Group | Influence of Aromatic Ring & Substituents (F, OMe) | Predicted Outcome for this compound |
| Surface Passivation | Strong covalent-like bond with Cd atoms on the QD surface. | Steric hindrance from the ring can prevent aggregation. | High stability of the QD dispersion. |
| Optical Properties | Alters surface electronic states. | Delocalization of the exciton into the ligand shell; dipole moment modifies surface fields. | Red-shift in emission spectra; potential enhancement of quantum yield. frontiersin.org |
| Solubility | Can influence dispersibility. | The aromatic structure and methoxy group enhance solubility in organic solvents. | Good dispersibility in various organic media. |
Role in Functionalization of Noble Metal Surfaces (e.g., Au(111))
The gold-sulfur bond is one of the most widely exploited interactions for creating well-defined organic surfaces. Thiols spontaneously form highly ordered self-assembled monolayers (SAMs) on Au(111) surfaces. nih.gov These SAMs are foundational for applications ranging from molecular electronics to biosensing. This compound can form dense, stable SAMs, where the molecules are anchored to the gold via the thiol group, and the fluorinated aromatic rings are exposed.
The structure and stability of the SAM are governed by the strong Au-S bond and the intermolecular van der Waals and dipolar interactions between adjacent aromatic rings. The presence of fluorine atoms can lead to additional F-F or F-H interactions, further influencing the packing and orientation of the molecules within the monolayer. The precise arrangement of these molecules can be investigated using techniques like scanning tunneling microscopy. nih.gov
Impact on Interfacial Properties in Organic Electronic Devices
In organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), the interface between the metal electrode and the organic semiconductor is critical for device performance. A significant energy barrier at this interface can impede charge injection, reducing efficiency. SAMs are commonly used to modify the work function of the electrode to better align with the energy levels of the organic material.
Integration into Polymer Systems and Soft Materials
The thiol group of this compound serves as a versatile reactive handle for its incorporation into polymeric structures. This allows for the synthesis of advanced functional polymers and soft materials with tailored properties.
Precursor for Thiol-Based Stimulus-Responsive Polymers
Stimulus-responsive, or "smart," polymers can undergo significant changes in their properties in response to external triggers like pH, temperature, or redox potential. The thiol-disulfide redox couple is a key motif for creating redox-responsive materials. nih.gov While this compound is a monothiol, it can be used to synthesize polymers capable of this redox activity.
For instance, the thiol can be grafted onto a polymer backbone. The pendant thiol groups can then be oxidized under mild conditions to form disulfide bonds, creating cross-links within or between polymer chains. acs.orgusm.edu This cross-linking can induce a sol-gel transition or a change in the polymer's solubility. The resulting disulfide bonds can be cleaved by a reducing agent (such as glutathione, which is present in high concentrations inside cells), breaking the cross-links and reversing the process. researchgate.net This reversible thiol-disulfide chemistry makes such polymers highly attractive for applications like targeted drug delivery and self-healing materials. nih.gov
Applications in Post-Polymerization Modification and Cross-linking for Network Polymers
Post-polymerization modification is a powerful strategy for creating a library of functional polymers from a single parent polymer. researchgate.net One of the most efficient methods for this is the thiol-ene "click" reaction, a radical-mediated addition of a thiol across a carbon-carbon double bond (ene). nih.govresearchgate.net This reaction is highly efficient, proceeds under mild conditions (often initiated by UV light), and is tolerant of a wide range of functional groups. rsc.org
A polymer synthesized with pendant alkene groups can be readily functionalized by reacting it with this compound. rsc.orgacs.org This "click" reaction covalently attaches the fluorinated aromatic moiety to the polymer side chains, imparting the unique electronic and hydrophobic properties of the small molecule to the bulk polymer. This method allows for precise control over the degree of functionalization.
While this compound itself cannot act as a cross-linker due to having only one thiol group, the polymers it modifies can be part of cross-linked networks. For example, a polymer functionalized with this thiol could be co-polymerized or blended with other polymers and cross-linkers to form a network. The incorporation of the fluorinated moiety can significantly alter the network's mechanical properties, thermal stability, and surface energy. rsc.org
Strategic Building Block in Complex Organic Synthesis
The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. scbt.comsemanticscholar.org These molecules possess specific functional groups that allow for predictable and efficient bond formation. scbt.com The utility of a building block is often determined by its unique combination of reactivity, stability, and the structural motifs it introduces. semanticscholar.org
Intermediate in the Construction of Multifunctional Molecules
There is limited direct evidence in peer-reviewed literature detailing the use of this compound as an intermediate in the synthesis of multifunctional molecules. However, based on the reactivity of analogous thiophenols and the presence of fluoro and methoxy substituents, its potential as a valuable synthetic intermediate can be inferred. The thiol group (-SH) is a versatile functional group that can undergo a variety of transformations, including nucleophilic substitution, oxidation to disulfides or sulfonic acids, and participation in various coupling reactions.
The fluorine atoms on the aromatic ring can significantly influence the electronic properties of the molecule, often enhancing its stability and modulating the reactivity of the thiol group. The methoxy group can also direct reactions to specific positions on the aromatic ring. These features suggest that this compound could serve as a key component in the synthesis of complex molecules with tailored electronic and steric properties. For instance, related fluorinated and methoxylated aromatic compounds are utilized in the synthesis of organic semiconductors and potential therapeutic agents. nih.govmdpi.com
Physicochemical Properties of Related Thiophenol Derivatives
| Property | 3-Fluoro-4-methoxythiophenol nih.gov | 4-Methoxybenzenethiol (B147237) nih.gov | 3-Methoxythiophenol sigmaaldrich.com |
| Molecular Formula | C7H7FOS | C7H8OS | C7H8OS |
| Molecular Weight | 158.20 g/mol | 140.20 g/mol | 140.20 g/mol |
| Boiling Point | Not available | Not available | 223-226 °C |
| Density | Not available | Not available | 1.13 g/mL at 25 °C |
| Refractive Index | Not available | Not available | n20/D 1.587 |
Catalyst and Reagent in Metal-Free Cascade Reactions
The concept of metal-free cascade reactions, where multiple chemical transformations occur in a single pot without the use of metal catalysts, is a significant area of green chemistry. rsc.org These reactions offer advantages in terms of reduced cost, lower toxicity, and simplified purification processes.
Currently, there are no specific studies that demonstrate the use of this compound as a catalyst or reagent in metal-free cascade reactions. The role of thiophenols in such reactions is often as a nucleophile or a proton donor. It is conceivable that the electronic properties conferred by the difluoro and methoxy groups could modulate its reactivity in a way that would be beneficial for specific cascade sequences. However, without experimental data, this remains a hypothetical application. Research into the catalytic potential of variously substituted thiophenols is an ongoing field of study.
Future Research Directions and Emerging Opportunities
Exploration of Sustainable and Green Synthetic Methodologies
The development of environmentally benign synthetic routes to 3,5-Difluoro-4-methoxythiophenol and its derivatives is a critical first step towards its broader application. Current synthetic strategies for aromatic thiols often rely on harsh reagents and produce significant waste. Future research should focus on adapting modern, sustainable methodologies to the synthesis of this fluorinated thiophenol.
Inspired by recent advancements in green chemistry for the synthesis of aryl thiols, several promising avenues can be explored. For instance, the use of odorless and stable thiol surrogates, such as xanthates, could provide a safer and more practical alternative to traditional methods that employ volatile and malodorous thiols. fluorochem.co.ukglpbio.com The development of catalytic systems, particularly those based on earth-abundant metals, for the direct C-S bond formation would also be a significant step forward. A notable example is the copper-catalyzed coupling of aryl iodides with elemental sulfur, which has shown broad functional group tolerance, including for methoxy (B1213986) and fluoro substituents. patsnap.com
Furthermore, flow chemistry presents an opportunity for the safe and efficient production of this compound. Continuous processing can offer precise control over reaction parameters, minimize hazardous waste, and facilitate scalability. The synthesis of related compounds like 3,5-difluorophenol (B1294556) has been achieved through methods that could be adapted, such as the one-pot reaction of 2,4,6-trifluorobenzoic acid in a solvent under alkaline conditions. nih.gov
Application of Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is paramount for optimizing processes and discovering new transformations. Advanced in situ spectroscopic techniques are powerful tools for gaining real-time insights into reaction kinetics, identifying transient intermediates, and elucidating catalytic cycles.
Future studies should employ techniques such as in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the formation of this compound. ambeed.comsigmaaldrich.com For example, in situ FTIR can track the consumption of starting materials and the appearance of the characteristic S-H stretching vibration of the thiol product. Given the presence of fluorine, 19F NMR spectroscopy would be a particularly valuable tool. It can provide detailed information about the electronic environment of the fluorine atoms, offering a sensitive probe for monitoring changes during a reaction. The chemical shifts and coupling constants in 19F NMR can help in the structural elucidation of intermediates and byproducts in complex reaction mixtures without the need for separation.
By combining these in situ techniques with kinetic studies, researchers can build a comprehensive picture of the reaction landscape, leading to more efficient and selective synthetic protocols.
Expanding Computational Modeling for Rational Design of Novel Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to predict the properties of and design novel derivatives of this compound. By modeling the electronic structure, reactivity, and spectroscopic properties of this molecule and its potential derivatives, researchers can rationally guide synthetic efforts towards compounds with desired functionalities.
DFT calculations can be used to investigate the influence of the fluorine and methoxy substituents on the acidity of the thiol proton, the molecule's redox potential, and its reactivity in nucleophilic or electrophilic substitution reactions. For instance, studies on other fluorinated aromatic compounds have shown that fluorination can significantly impact electronic properties and intermolecular interactions. Computational modeling can predict how modifications to the core structure of this compound, such as altering the substitution pattern or introducing new functional groups, would affect its properties.
This predictive power can accelerate the discovery of new molecules for specific applications. For example, by calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, it is possible to screen for derivatives with suitable electronic characteristics for use in organic electronics or as ligands for catalysis.
Development of Next-Generation Functional Materials Utilizing Fluorinated Aromatic Thiol Motifs
The unique structural features of this compound make it an attractive building block for the development of advanced functional materials. The thiol group provides a versatile anchor for attachment to surfaces, particularly gold, to form self-assembled monolayers (SAMs). The presence of fluorine atoms can impart unique properties to these surfaces, such as hydrophobicity and altered electronic characteristics.
Future research should explore the formation and properties of SAMs derived from this compound on various substrates. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group could lead to interesting packing arrangements and surface dipoles, which are crucial for applications in molecular electronics and biosensors. The fluorination of aromatic thiols has been shown to enhance the localization of excited electrons, a property that could be exploited in the design of novel electronic devices.
Moreover, this compound can serve as a monomer for the synthesis of functional polymers. Thiol-ene "click" chemistry provides an efficient route to incorporate such monomers into polymer chains, allowing for the creation of materials with tailored properties. The resulting fluorinated poly(aryl thioethers) could exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties, making them suitable for applications ranging from high-performance coatings to advanced membranes. The synthesis of fluorinated materials is a growing field with applications in recyclable polymers and functional coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
